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Compound Name: N-butyl-6-chloropyridazin-3-amine

Cat. No.: B092161 Get Quote

Introduction
N-butyl-6-chloropyridazin-3-amine (CAS 1009-84-3) is a substituted pyridazine derivative

with potential applications in medicinal chemistry and drug discovery.[1][2] The pyridazine core

is a significant scaffold in the development of various therapeutic agents.[2] Accurate structural

elucidation and purity assessment are paramount in the synthesis and application of such

novel compounds. This technical guide provides an in-depth analysis of the spectroscopic data

for N-butyl-6-chloropyridazin-3-amine, focusing on Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) techniques. The causality behind experimental

choices and the interpretation of the resulting data are explained to provide a comprehensive

resource for researchers, scientists, and drug development professionals.

While direct experimental spectra for N-butyl-6-chloropyridazin-3-amine are not readily

available in public databases, this guide will leverage the known spectroscopic data of its

parent compound, 6-chloropyridazin-3-amine, and established principles of spectroscopy to

predict and interpret the spectral features of the title compound.

Molecular Structure and Spectroscopic Overview
The structure of N-butyl-6-chloropyridazin-3-amine, with a molecular formula of C₈H₁₂ClN₃

and a molecular weight of 185.65 g/mol , is characterized by a chloropyridazine ring N-

substituted with a butyl group.[3] This structure dictates the expected spectroscopic signatures.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For N-butyl-6-chloropyridazin-3-amine, both ¹H and ¹³C NMR are

essential for structural confirmation.

Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring NMR spectra for a compound like N-butyl-6-
chloropyridazin-3-amine would be as follows:

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a

deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. The instrument

should be properly tuned and shimmed for the specific solvent and probe.

¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key

parameters include a spectral width of approximately 12-15 ppm, a sufficient number of

scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5

seconds.

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. This typically

requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance

of the ¹³C isotope. The spectral width is generally around 200-220 ppm.

¹H NMR Spectral Analysis (Predicted)
The ¹H NMR spectrum of N-butyl-6-chloropyridazin-3-amine is expected to show distinct

signals for the aromatic protons on the pyridazine ring and the aliphatic protons of the butyl

chain. The predicted chemical shifts (δ) in ppm are detailed in Table 1.
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Predicted

Chemical Shift

(δ, ppm)

Multiplicity Integration Assignment Rationale

~7.4-7.6 Doublet 1H H-4 (Pyridazine)

The proton at

position 4 is

adjacent to the

proton at position

5, leading to a

doublet. Its

chemical shift is

influenced by the

electron-

withdrawing

chlorine at

position 6.

~6.8-7.0 Doublet 1H H-5 (Pyridazine)

The proton at

position 5 is

coupled to the

proton at position

4. The amino

group at position

3 will have an

electronic effect

on this proton.

~5.0-6.0 Broad Singlet 1H N-H The N-H proton

of the secondary

amine will

appear as a

broad signal due

to quadrupole

broadening and

potential

hydrogen

bonding. Its

chemical shift is
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solvent-

dependent.

~3.3-3.5 Triplet 2H N-CH₂ (Butyl)

These protons

are adjacent to

the NH group

and a CH₂

group, resulting

in a triplet. The

electronegative

nitrogen atom

causes a

downfield shift.

~1.5-1.7 Sextet 2H
N-CH₂-CH₂

(Butyl)

These protons

are coupled to

the adjacent CH₂

groups on both

sides, leading to

a complex

multiplet, likely a

sextet.

~1.3-1.5 Sextet 2H CH₂-CH₃ (Butyl)

Similar to the

above, these

protons will

appear as a

multiplet due to

coupling with the

neighboring

methylene

groups.

~0.9-1.0 Triplet 3H CH₃ (Butyl) The terminal

methyl group will

appear as a

triplet due to

coupling with the
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adjacent CH₂

group.

Note: Predicted values are based on the known spectrum of 6-chloropyridazin-3-amine and

standard chemical shift tables.[4]

¹³C NMR Spectral Analysis (Predicted)
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Based

on the structure of N-butyl-6-chloropyridazin-3-amine and data for similar compounds, the

predicted chemical shifts are presented in Table 2.[1]

Predicted Chemical Shift (δ,

ppm)
Assignment Rationale

~160-162 C-3 (Pyridazine)

This carbon is attached to the

amino group, resulting in a

downfield shift.

~148-150 C-6 (Pyridazine)

The carbon atom bonded to

the electronegative chlorine

atom will be significantly

deshielded.

~130-132 C-4 (Pyridazine)
Aromatic carbon chemical

shift.

~117-119 C-5 (Pyridazine)
Aromatic carbon chemical

shift.

~43-45 N-CH₂ (Butyl)

The carbon directly attached to

the nitrogen is shifted

downfield.

~30-32 N-CH₂-CH₂ (Butyl) Aliphatic carbon.

~19-21 CH₂-CH₃ (Butyl) Aliphatic carbon.

~13-15 CH₃ (Butyl) The terminal methyl carbon.
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Note: Predicted values are based on the known spectrum of 6-chloropyridazin-3-amine and

standard chemical shift tables.[1][5]

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule. The IR spectrum of N-butyl-6-chloropyridazin-3-amine will exhibit characteristic

absorption bands for the N-H, C-H, C=N, C=C, and C-Cl bonds.

Experimental Protocol: FT-IR Spectroscopy
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide

(KBr) and pressed into a thin pellet. Alternatively, for an Attenuated Total Reflectance (ATR)

accessory, the solid sample is placed directly on the ATR crystal.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. A background spectrum is recorded and automatically subtracted.

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

IR Spectral Analysis (Predicted)
The expected characteristic IR absorption bands for N-butyl-6-chloropyridazin-3-amine are

summarized in Table 3.
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Wavenumber (cm⁻¹) Intensity Assignment Rationale

3350-3310 Medium, Sharp N-H Stretch
Characteristic for a

secondary amine.[6]

3100-3000 Medium Aromatic C-H Stretch

Stretching vibrations

of the C-H bonds on

the pyridazine ring.

2960-2850 Strong Aliphatic C-H Stretch

Asymmetric and

symmetric stretching

of the C-H bonds in

the butyl group.

~1620 Strong N-H Bend
Scissoring vibration of

the N-H bond.

1580-1470 Medium-Strong
C=C and C=N Ring

Stretching

Vibrations of the

pyridazine ring.

1335-1250 Medium C-N Stretch

Stretching of the

aromatic amine C-N

bond.[6]

~830 Strong
C-H Out-of-plane

Bending

Bending of the

aromatic C-H bonds.

~750 Medium-Strong C-Cl Stretch

Stretching vibration of

the carbon-chlorine

bond.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in structural confirmation.

Experimental Protocol: Mass Spectrometry
Sample Introduction: A dilute solution of the compound in a suitable solvent (e.g., methanol

or acetonitrile) is introduced into the mass spectrometer, typically via direct infusion or after

separation by gas chromatography (GC) or liquid chromatography (LC).
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Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization

(ESI) can be used. EI at 70 eV is common for causing fragmentation and providing structural

information.

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured using a mass

analyzer such as a quadrupole or time-of-flight (TOF) analyzer.

Mass Spectral Analysis (Predicted)
The mass spectrum of N-butyl-6-chloropyridazin-3-amine (C₈H₁₂ClN₃) is expected to show a

molecular ion peak and several characteristic fragment ions.

Molecular Ion (M⁺): The molecular ion peak should appear at an m/z corresponding to the

molecular weight of the compound (185.65). A key feature will be the isotopic pattern of

chlorine, with two peaks at approximately m/z 185 and 187 in a ratio of roughly 3:1,

corresponding to the ³⁵Cl and ³⁷Cl isotopes, respectively.

Major Fragmentation Pathways:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom of the butyl

group is a common fragmentation pathway for amines. This would result in the loss of a

propyl radical (•C₃H₇), leading to a fragment at m/z 142.

Loss of Butene: A McLafferty-type rearrangement could lead to the loss of butene (C₄H₈),

resulting in a fragment corresponding to 6-chloropyridazin-3-amine at m/z 129.

Cleavage of the Butyl Chain: Fragmentation along the butyl chain will produce a series of

smaller fragment ions.

Integrated Spectroscopic Data Interpretation
The power of spectroscopic analysis lies in the integration of data from multiple techniques.

The following diagram illustrates how NMR, IR, and MS data collectively contribute to the

structural elucidation of N-butyl-6-chloropyridazin-3-amine.

Caption: Integrated approach to structural elucidation.
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Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data

for N-butyl-6-chloropyridazin-3-amine. By combining the predictive power of ¹H and ¹³C

NMR, the functional group information from IR spectroscopy, and the molecular weight and

fragmentation data from mass spectrometry, researchers can confidently confirm the structure

and purity of this compound. The provided protocols and interpretations serve as a valuable

resource for scientists engaged in the synthesis and characterization of novel pyridazine

derivatives for various scientific applications.
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To cite this document: BenchChem. [Spectroscopic Characterization of N-butyl-6-
chloropyridazin-3-amine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b092161#spectroscopic-data-for-n-butyl-6-
chloropyridazin-3-amine-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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